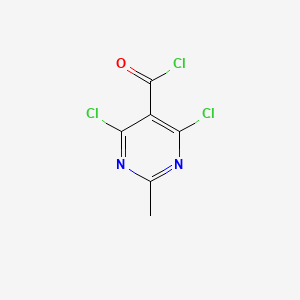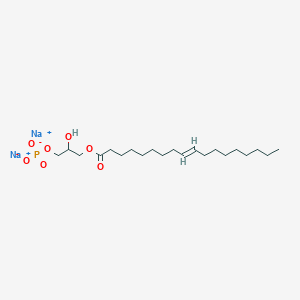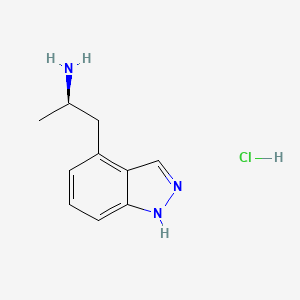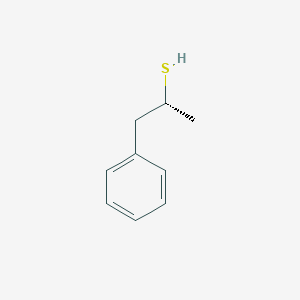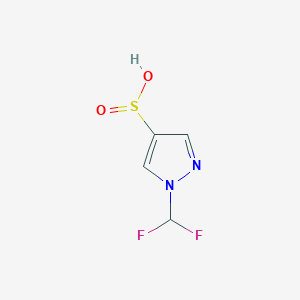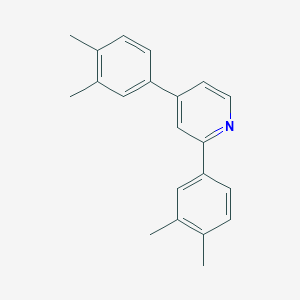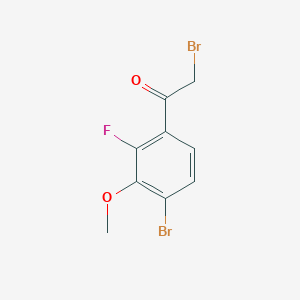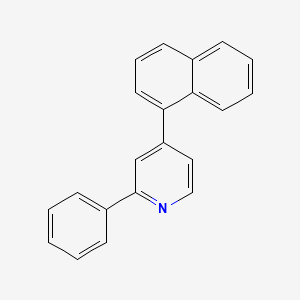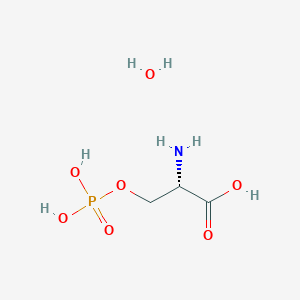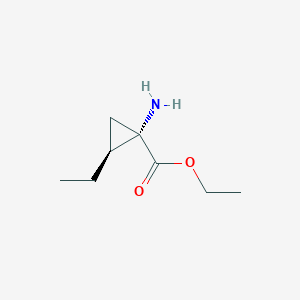
2-Methylpropane-2-sulfonimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropane-2-sulfonimidamide is an organosulfur compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of sulfonimidamides, which are characterized by the presence of a sulfonyl group bonded to an imidamide group. The structure of this compound includes a tetrahedral sulfur center, making it a versatile building block in organic synthesis.
Métodos De Preparación
The synthesis of 2-Methylpropane-2-sulfonimidamide typically involves the reaction of sulfur-containing reagents with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require the presence of a base and a solvent like acetonitrile to facilitate the formation of the sulfonimidamide bond .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of hypervalent iodine-mediated amination has also been explored as a key step in the synthesis, providing a modular and efficient route to the compound .
Análisis De Reacciones Químicas
2-Methylpropane-2-sulfonimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is susceptible to oxidation under acidic conditions, leading to the formation of sulfonamides. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids .
Reduction reactions of this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of sulfonamides or sulfinamides, depending on the reaction conditions .
Substitution reactions involving this compound often occur at the nitrogen or sulfur centers. For example, the compound can react with alkyl halides to form N-alkyl sulfonimidamides. These reactions are usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide .
Aplicaciones Científicas De Investigación
2-Methylpropane-2-sulfonimidamide has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other sulfur-containing compounds, such as sulfoximines and sulfonamides .
In biology and medicine, this compound derivatives have been investigated for their potential as drug candidates. These compounds exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The unique structure of this compound allows for the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.
In the industrial sector, this compound is used as a precursor for the production of polymers and other advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block for the development of new materials with tailored properties .
Mecanismo De Acción
The mechanism of action of 2-Methylpropane-2-sulfonimidamide and its derivatives is primarily based on their ability to interact with specific molecular targets and pathways. The sulfonimidamide group can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids .
In medicinal chemistry, this compound derivatives have been shown to inhibit enzymes involved in key metabolic pathways, such as proteases and kinases. These interactions can lead to the modulation of cellular processes, resulting in therapeutic effects .
Comparación Con Compuestos Similares
2-Methylpropane-2-sulfonimidamide can be compared with other similar compounds, such as sulfonamides, sulfoximines, and sulfinimides. While all these compounds contain a sulfur atom bonded to nitrogen, they differ in their chemical structures and reactivity.
Sulfonamides: These compounds have a sulfonyl group bonded to an amine group.
Sulfoximines: These compounds contain a sulfinyl group bonded to an imine group.
Sulfinimides: These compounds have a sulfinyl group bonded to an imide group.
The uniqueness of this compound lies in its tetrahedral sulfur center and the presence of both sulfonyl and imidamide groups, which provide a versatile platform for chemical modifications and applications .
Propiedades
Fórmula molecular |
C4H12N2OS |
|---|---|
Peso molecular |
136.22 g/mol |
Nombre IUPAC |
2-(aminosulfonimidoyl)-2-methylpropane |
InChI |
InChI=1S/C4H12N2OS/c1-4(2,3)8(5,6)7/h1-3H3,(H3,5,6,7) |
Clave InChI |
UJORJXPVSKUYPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)S(=N)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




